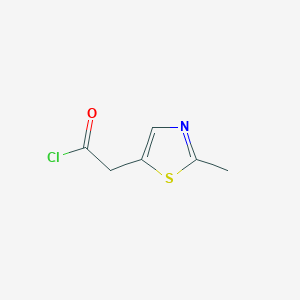
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride is an organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is notable for its reactivity and utility in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride typically involves the chlorination of 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid. This reaction is often carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the acyl chloride product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems and controlled reaction environments helps in maintaining product consistency and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-(2-Methyl-1,3-thiazol-5-yl)acetic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with this compound.
Solvents: Anhydrous solvents such as dichloromethane, tetrahydrofuran (THF), and acetonitrile are often used to prevent hydrolysis.
Catalysts: Catalysts like pyridine or triethylamine may be used to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in developing new therapeutic agents, particularly in antimicrobial and anticancer research.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride primarily involves its reactivity as an acylating agent. It can acylate nucleophilic sites on biomolecules, leading to modifications that affect their function. For example, acylation of amino groups in proteins can alter enzyme activity or protein-protein interactions. The compound’s reactivity is driven by the electrophilic nature of the acyl chloride group, which readily reacts with nucleophiles.
Comparison with Similar Compounds
2-Acetylthiazole: Another thiazole derivative with similar reactivity but different applications, often used as a flavoring agent.
2-(2-Methyl-1,3-thiazol-4-yl)acetyl chloride: A structural isomer with potentially different reactivity and applications.
2-(2-Methyl-1,3-thiazol-5-yl)acetic acid: The parent acid of the acyl chloride, used in similar synthetic applications but with different reactivity.
Uniqueness: 2-(2-Methyl-1,3-thiazol-5-yl)acetyl chloride is unique due to its specific reactivity profile and the presence of both an acyl chloride group and a thiazole ring. This combination makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds.
Properties
Molecular Formula |
C6H6ClNOS |
|---|---|
Molecular Weight |
175.64 g/mol |
IUPAC Name |
2-(2-methyl-1,3-thiazol-5-yl)acetyl chloride |
InChI |
InChI=1S/C6H6ClNOS/c1-4-8-3-5(10-4)2-6(7)9/h3H,2H2,1H3 |
InChI Key |
DTFFNJHUOAKCLR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















